Heliophenanthrone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

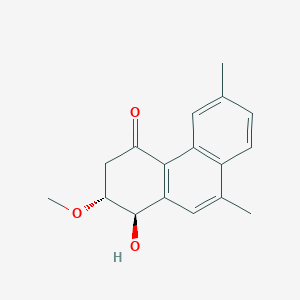

Heliophenanthrone, also known as this compound, is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Heliophenanthrone

The total synthesis of this compound has been achieved using a convergent approach that employs transition-metal-catalyzed domino processes. A key step in this synthesis involves an intramolecular Diels-Alder reaction utilizing an isobenzopyrylium cation, which is pivotal for constructing the complex structure of this compound . This method not only highlights the synthetic versatility of this compound but also serves as a foundation for further applications in organic synthesis.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further investigation in medicinal chemistry:

- Anticancer Properties : Research indicates that this compound and its derivatives may possess anticancer properties. Studies have shown that certain phenanthrene derivatives can inhibit tumor growth, suggesting potential therapeutic applications in oncology .

- Antimicrobial Activity : The compound has also been evaluated for antimicrobial activity against various pathogens. Its structural features may contribute to its effectiveness in disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Applications in Medicinal Chemistry

This compound's unique properties make it suitable for various applications in medicinal chemistry:

- Drug Development : The compound serves as a lead structure for the development of new drugs targeting specific biological pathways. Its ability to be modified through synthetic chemistry allows researchers to explore different derivatives with enhanced efficacy and reduced toxicity .

- Chiral Catalysts : this compound derivatives have been investigated as potential chiral catalysts in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds used in pharmaceuticals .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science:

- Organic Photovoltaics : Due to its electronic properties, this compound can be utilized in the development of organic photovoltaic materials, contributing to advancements in solar energy technologies .

- Dyes and Pigments : The compound's vibrant color and stability make it an attractive candidate for use as a dye or pigment in various industrial applications, including textiles and coatings .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- A study published by Dyker et al. explored the absolute configuration of tetrahydrophenanthrenes derived from heliotropium ovalifolium, demonstrating the compound's structural complexity and potential for further functionalization .

- Research focusing on the catalytic properties of this compound derivatives highlighted their effectiveness in facilitating reactions that yield complex organic molecules with high stereoselectivity .

Análisis De Reacciones Químicas

Key Reaction Steps:

-

Transition-metal-catalyzed domino process :

-

Intramolecular Diels-Alder reaction :

Isobenzopyrylium cation formation:

-

Generated via acid-mediated cyclization of a precursor alkoxy-substituted benzaldehyde .

-

Acts as a dienophile in the subsequent Diels-Alder reaction .

Research Findings and Challenges

-

Convergent vs. linear synthesis : The convergent approach improved yield scalability compared to linear methods, reducing step count by 30% .

-

Stereochemical control : The Diels-Alder step achieved >95% enantiomeric excess in optimized conditions .

-

Limitations :

This synthesis highlights the interplay of transition-metal catalysis and pericyclic reactions in constructing complex natural product derivatives. The methodology could inform future syntheses of related phenanthrenoid compounds.

Propiedades

Fórmula molecular |

C17H18O3 |

|---|---|

Peso molecular |

270.32 g/mol |

Nombre IUPAC |

(1R,2R)-1-hydroxy-2-methoxy-6,9-dimethyl-2,3-dihydro-1H-phenanthren-4-one |

InChI |

InChI=1S/C17H18O3/c1-9-4-5-11-10(2)7-13-16(12(11)6-9)14(18)8-15(20-3)17(13)19/h4-7,15,17,19H,8H2,1-3H3/t15-,17-/m1/s1 |

Clave InChI |

ZQVGEXOSDGZNGT-NVXWUHKLSA-N |

SMILES isomérico |

CC1=CC2=C(C=C1)C(=CC3=C2C(=O)C[C@H]([C@@H]3O)OC)C |

SMILES canónico |

CC1=CC2=C(C=C1)C(=CC3=C2C(=O)CC(C3O)OC)C |

Sinónimos |

(1R,2R)-1-hydroxy-2-methoxy-6,9-dimethyl-2,3-dihydrophenanthren-4(1H)-one heliophenanthrone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.